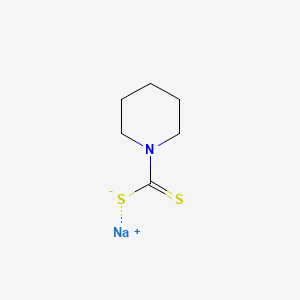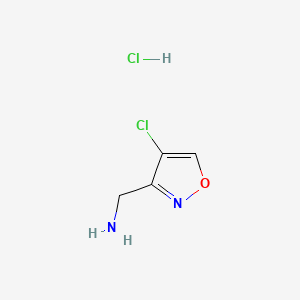
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Aplicaciones Científicas De Investigación
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Ethyl-1,2-oxazol-3-yl)methanaminehydrochloride: This compound has an ethyl group instead of a chloro group, leading to different chemical reactivity and applications.
1-(4-Bromo-1,2-oxazol-3-yl)methanaminehydrochloride: The presence of a bromo group imparts different electronic and steric properties.
1-(4-Methyl-1,2-oxazol-3-yl)methanaminehydrochloride: The methyl group affects the compound’s hydrophobicity and reactivity.
Propiedades
Fórmula molecular |
C4H6Cl2N2O |
|---|---|
Peso molecular |
169.01 g/mol |
Nombre IUPAC |
(4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
Clave InChI |
FBOPHDINLFMCSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NO1)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



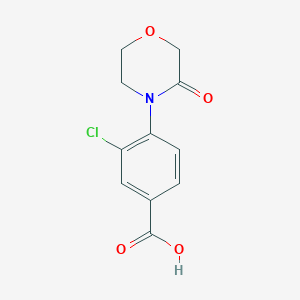
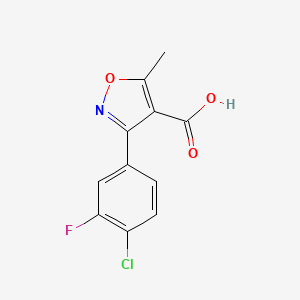
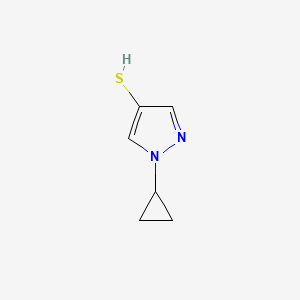
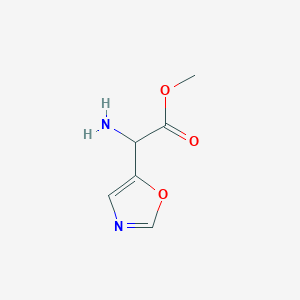

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)

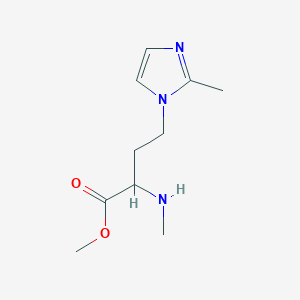
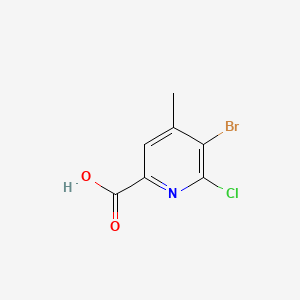
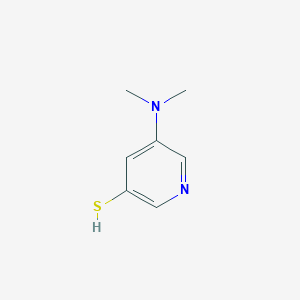
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)

